(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-buten-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of bis [4- (dimethylamino)pyridinium]di-µ-chlorido-bis [dichloridomercurate (II)] has been achieved from a mixture of mercury (II) chloride in water with an aqueous HCl solution containing 4-dimethylaminopyridine by the slow evaporation technique .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. For example, the structure of bis [4- (dimethylamino)pyridinium]di-µ-chlorido-bis [dichloridomercurate (II)] was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely. For instance, compounds containing 4-dimethylamino or 2-hydroxy-4-diethylamino groups were found to be inactive against bacterial species .Scientific Research Applications
Optical Materials and Nonlinear Optical Properties
Nonlinear Optical Absorption and Applications in Optical Devices : Research has demonstrated the synthesis of novel chalcone derivative compounds, including variants related to "(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-buten-1-one", which exhibit third-order nonlinear optical properties. These properties have been investigated using z-scan techniques, revealing behaviors such as switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity. Such compounds are suggested as potential candidates for optical device applications like optical limiters (Rahulan et al., 2014).
Crystal Structure and Nonlinear Optical Properties for Optical Limiting Applications : Another study focused on the crystal structure, Hirshfeld surface analysis, and third-order nonlinear optical (NLO) properties of a specific organic NLO material closely related to the compound of interest. It was found to be a potential material for optical limiting applications due to its high melting point, thermal stability, and transparency in the visible region. The material exhibits reverse saturable absorption (RSA) and a self-defocusing effect, making it suitable for NLO applications (Shetty et al., 2018).
Organic Synthesis and Chemical Properties
Synthesis of Novel Derivatives and Antimicrobial Agents : Research into novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones has been conducted, focusing on their synthesis and potential as antifungal agents. These studies highlight the versatility of the core structure of "(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-buten-1-one" in synthesizing compounds with significant biological activities (Illicachi et al., 2017).
Ionic Hydrogenation and Synthesis of Saturated Ketones : A study demonstrated the ionic hydrogenation of α,β-unsaturated ketones, including derivatives of "(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-buten-1-one", in the presence of aluminum halides. This process resulted in the formation of corresponding saturated ketones, showcasing the compound's utility in organic synthesis processes (Koltunov et al., 2001).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Quinazolinones and quinazolines, which are similar to the requested compound, have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Safety and Hazards
Future Directions
The future directions for research on “(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-buten-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(14(2)3)9-13(15)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUXTNBTJAWVTB-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=C(C=C1)OC)/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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